1-(2-{4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-2-oxoethyl)-1H-indole
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Description
1-(2-{4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-2-oxoethyl)-1H-indole is a useful research compound. Its molecular formula is C22H26N4O and its molecular weight is 362.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 362.21066147 g/mol and the complexity rating of the compound is 528. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Properties
- Novel 3,10-dihydro-2H-1,3-oxazepino[7,6-b]indoles were synthesized via a convenient one-pot three-component 1,4-dipolar cycloaddition reaction. This method highlights the versatility of indole derivatives in forming complex heterocyclic structures, which could be relevant to the synthesis of the compound (Sammor et al., 2018).
- A series of 3-(4-fluorophenyl)-1H-indoles substituted in the 1-position demonstrated the importance of indole derivatives in medicinal chemistry, providing insights into how substituents affect biological activity and selectivity (Andersen et al., 1992).
Antioxidant Activity
- The antioxidant activity of 3-selanyl-1H-indole derivatives was evaluated, demonstrating the potential biomedical applications of indole derivatives in reducing oxidative stress. This research could provide a foundation for exploring the antioxidant properties of similar compounds (Vieira et al., 2017).
Potential Anticancer Activity
- The synthesis and evaluation of indole derivatives for anticancer activity reveal the significance of the indole core in the development of potential therapeutic agents. These findings could inform research into the anticancer potential of compounds with similar structures (Hwang et al., 2015).
Properties
IUPAC Name |
1-[4-[1-(cyclopropylmethyl)imidazol-2-yl]piperidin-1-yl]-2-indol-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O/c27-21(16-25-13-7-18-3-1-2-4-20(18)25)24-11-8-19(9-12-24)22-23-10-14-26(22)15-17-5-6-17/h1-4,7,10,13-14,17,19H,5-6,8-9,11-12,15-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQKVEGPIVWWCCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=CN=C2C3CCN(CC3)C(=O)CN4C=CC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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